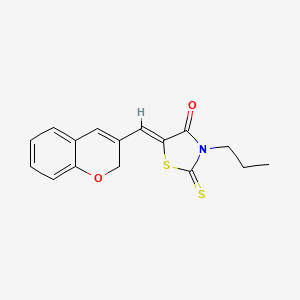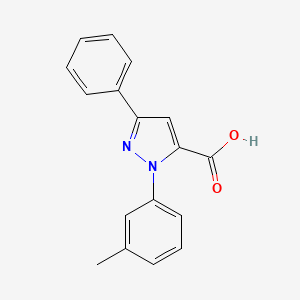![molecular formula C18H18ClN5O2S B12027838 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12027838.png)
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo sulfánil y varios sustituyentes aromáticos.
Métodos De Preparación
La síntesis de 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida típicamente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. La ruta sintética a menudo incluye la formación del anillo de triazol mediante reacciones de ciclación, seguida de la introducción del grupo sulfánil y la posterior acilación para unir la porción de acetamida. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, el pH y el uso de catalizadores.
Análisis De Reacciones Químicas
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de triazol y el grupo sulfánil juegan un papel crucial en la unión a estos objetivos, potencialmente inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de triazol y moléculas que contienen sulfánil. Lo que diferencia a 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida es su combinación única de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas. Algunos ejemplos de compuestos similares son:
Propiedades
Fórmula molecular |
C18H18ClN5O2S |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-8-13(19)6-7-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(9-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
Clave InChI |
IEEQYZCAMLGHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)




![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12027804.png)

![1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12027821.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027836.png)


